2-Fluoro-3-piperidin-3-ylphenol;hydrobromide
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Overview
Description
2-Fluoro-3-piperidin-3-ylphenol;hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
One common synthetic route involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include hydrogenation, cyclization, and amination processes to achieve the desired compound. Industrial production methods focus on optimizing these reactions to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-3-piperidin-3-ylphenol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Amination: The piperidine ring can undergo amination reactions to introduce additional amino groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions include various substituted piperidines and phenols.
Scientific Research Applications
2-Fluoro-3-piperidin-3-ylphenol;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-piperidin-3-ylphenol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-3-piperidin-3-ylphenol;hydrobromide can be compared with other similar compounds, such as:
2-Fluoro-4-piperidin-3-ylphenol: Similar structure but with a different position of the fluorine atom.
3-Piperidin-3-ylphenol: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
2-Fluoro-3-piperidin-3-ylphenol;hydrochloride: Similar compound with a different counterion, which can influence its solubility and stability.
Properties
IUPAC Name |
2-fluoro-3-piperidin-3-ylphenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.BrH/c12-11-9(4-1-5-10(11)14)8-3-2-6-13-7-8;/h1,4-5,8,13-14H,2-3,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQSXMIFVGFCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C(=CC=C2)O)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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